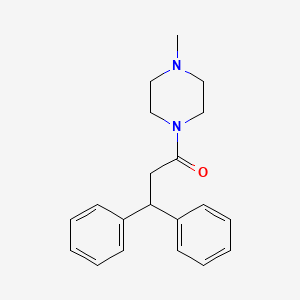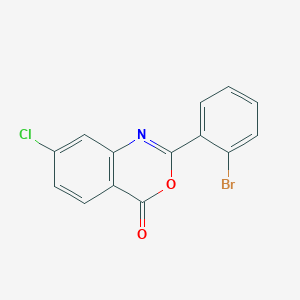![molecular formula C21H33N5O B5509018 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" often involves multi-step processes, including nucleophilic substitution reactions, cyclization, and functional group modifications. For instance, the synthesis of pyrimidine derivatives, including modifications at the piperazine and pyrrolidine rings, is achieved through stepwise chemical transformations that may involve palladium-catalyzed reactions, electrophilic substitutions, and ring closure methodologies (Sharma et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those with piperazine and pyrrolidine substituents, is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques help elucidate the arrangement of atoms within the molecule and confirm the presence of specific functional groups and rings (Eskola et al., 2002).
Chemical Reactions and Properties
Compounds like "4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" undergo various chemical reactions, including hydroxylation, N-dealkylation, and conjugation with glucuronic acid, reflecting their complex biotransformation pathways. These reactions are crucial for understanding the compound's metabolism and elimination from the body (Sharma et al., 2012).
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Metabolism and Excretion in Pharmaceuticals
The pharmacokinetics, metabolism, and excretion of dipeptidyl peptidase IV inhibitors with similar pyrimidine and piperazine structures have been examined in rats, dogs, and humans. These compounds are primarily eliminated through metabolism and renal clearance, highlighting their potential in treating diseases like type 2 diabetes (Sharma et al., 2012).
Chemical Synthesis and Transformation
Ring Transformation in Chemistry
Research on pyrimidine-thiones demonstrates their reaction with cyclohexanespiro-3'-oxaziridine, leading to novel compounds with potential applications in chemical synthesis (Pätzel & Liebscher, 1993).
Medicinal Chemistry
Platelet-Activating Factor Antagonists
Novel piperidylmethyl-imidazo[4,5-c]pyridine derivatives have been developed as potent, orally active platelet-activating factor (PAF) antagonists, indicating their significance in cardiovascular research (Carceller et al., 1996).
P2Y12 Antagonists for Platelet Aggregation
Piperazinyl-glutamate-pyrimidines have been identified as highly potent P2Y12 antagonists, showing potential in preventing thrombotic events (Parlow et al., 2009).
Antiemetic Agents
The synthesis of 4-piperazino-5-methylthiopyrimidines has led to the selection of new antiemetic agents, emphasizing the role of pyrimidine derivatives in developing treatments for nausea and vomiting (Mattioda et al., 1975).
Plant Growth Research
Growth Retardants in Plant Physiology
The application of plant growthretardants, including those derived from pyrimidine, has been explored in physiological research to understand their impact on terpenoid metabolism, which is closely related to plant growth and development (Grossmann, 1990).
Heterocyclic Chemistry
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis and biological evaluation of heteroaryldiamides and heteroaryldiamines, incorporating pyrimidine and piperazine units, to investigate their antitumoral activities. This work underscores the versatility of pyrimidine derivatives in medicinal chemistry (Echeverría et al., 2006).
Antihistaminic Activity
Novel Pyrimidines as Antihistaminics
The preparation of novel pyrimidines by the condensation of chalcones with guanidine HCl, leading to compounds with significant anti-histaminic activity, illustrates the therapeutic potential of pyrimidine derivatives in allergy treatment (Rahaman et al., 2009).
Propriétés
IUPAC Name |
3-cyclohexyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c27-20(9-8-18-6-2-1-3-7-18)25-16-14-24(15-17-25)19-10-11-22-21(23-19)26-12-4-5-13-26/h10-11,18H,1-9,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUURHJZVOVGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)



![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)
![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)
![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)
![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)